

# A Technical Guide to the Physicochemical Properties of 4-chloroindole-3-carbaldehyde

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## Compound of Interest

Compound Name:	4-CHLOROINDOLE-3-CARBALDEHYDE
Cat. No.:	B113138

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**Abstract:** **4-chloroindole-3-carbaldehyde** is an indole derivative with significant potential as a building block in medicinal chemistry and organic synthesis. Its structural similarity to biologically active indoles, such as the plant hormone 4-chloroindole-3-acetic acid, underscores its importance. This document provides a comprehensive overview of the known physicochemical properties, spectroscopic data, and relevant biological pathways associated with **4-chloroindole-3-carbaldehyde** and its related compounds. It includes detailed experimental protocols for its synthesis and analysis, presented with clear, structured data and visual workflows to support advanced research and development.

## Core Physicochemical Properties

**4-chloroindole-3-carbaldehyde** is a solid compound at room temperature. Key identifying and physical properties are summarized below. While some data points like boiling point and specific solubility parameters are not readily available in the literature, the existing data provides a solid foundation for its use in experimental settings.

Property	Value	Source
IUPAC Name	4-chloro-1H-indole-3-carbaldehyde	
CAS Number	876-72-2	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> CINO	<a href="#">[2]</a>
Molecular Weight	179.61 g/mol	
Physical Form	Solid	
Melting Point	164 °C	<a href="#">[2]</a>
Purity	90-95% (commercially available)	<a href="#">[2]</a>
Storage Temperature	Refrigerator	

## Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **4-chloroindole-3-carbaldehyde**. While a complete public dataset for the target compound is sparse, data from related indole structures provide valuable reference points for characterization.

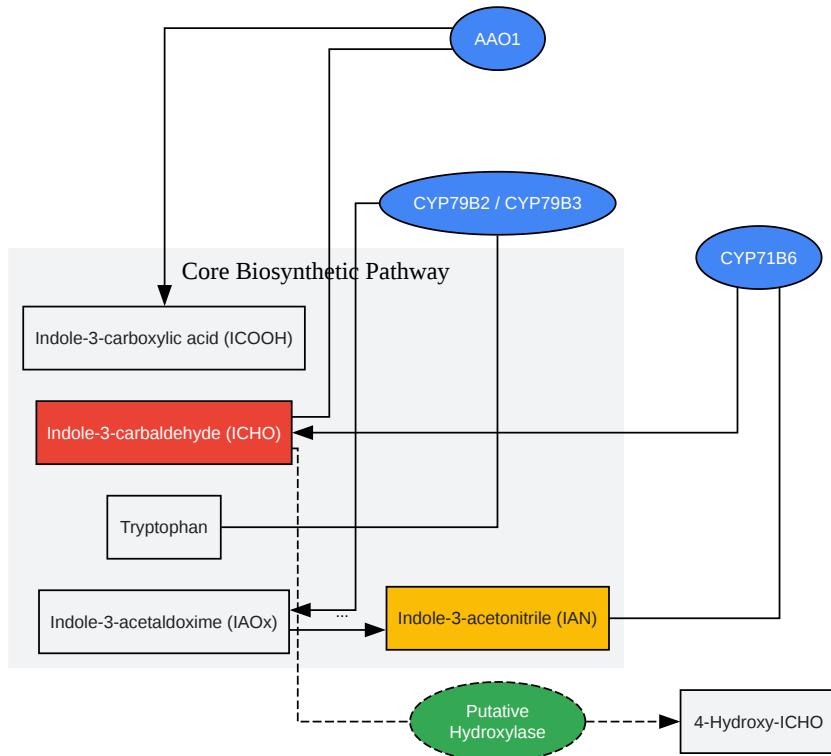
Technique	Data for 4-chloroindole-3-carbaldehyde & Related Compounds
<sup>1</sup> H NMR	Specific experimental data for 4-chloroindole-3-carbaldehyde is not readily available. For the parent compound, indole-3-carbaldehyde (in CDCl <sub>3</sub> ), characteristic shifts include δ 10.08 (s, 1H, aldehyde), 8.79 (s, 1H, NH), and signals between 7.29-8.40 ppm for the aromatic protons.[3]
<sup>13</sup> C NMR	Specific experimental data is not available. For the parent compound, indole-3-carbaldehyde (in CDCl <sub>3</sub> ), key shifts are observed at δ 185.34 (C=O, aldehyde) and within the range of δ 111.70-136.79 for the indole ring carbons.[3]
Mass Spectrometry (MS)	The exact mass is 179.01380. Fragmentation patterns for the related 4-chloroindole-3-acetic acid methyl ester show a characteristic molecular ion cluster at m/e 223/225 and indole fragment ions at m/e 164/166, corresponding to the loss of the -COOCH <sub>3</sub> group.[4] A similar loss of the -CHO group would be expected for 4-chloroindole-3-carbaldehyde.
Infrared (IR) Spectroscopy	A study on the related 4-chloro-7-azaindole-3-carbaldehyde shows a prominent and broad band from approximately 3300 to 2500 cm <sup>-1</sup> , characteristic of N-H stretching in dimerized structures.[5] Similar features would be anticipated for 4-chloroindole-3-carbaldehyde.

## Biological Context and Signaling Pathways

While direct biological signaling pathways for **4-chloroindole-3-carbaldehyde** are not extensively documented, it is a structural analog of key metabolites in plant defense and hormone signaling. In plants like *Arabidopsis thaliana*, indole-3-carbaldehyde (ICHO) and its

hydroxylated derivatives are synthesized from tryptophan as part of the defense response against pathogens.<sup>[6][7]</sup> This pathway is closely linked to the biosynthesis of the phytoalexin camalexin.<sup>[7]</sup>

The biosynthesis begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes CYP79B2 and CYP79B3.<sup>[7]</sup> IAOx is then converted to indole-3-acetonitrile (IAN), which serves as a crucial branching point. The enzyme CYP71B6 can convert IAN into ICHO.<sup>[7]</sup> Subsequently, an aldehyde oxidase, AAO1, can oxidize ICHO to indole-3-carboxylic acid (ICOOH).<sup>[6]</sup> The hydroxylation to form derivatives like 4-hydroxy-ICHO also occurs, though the specific enzyme for the 4-position hydroxylation is still under investigation.<sup>[7]</sup>



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Biosynthesis of ICHO derivatives in *Arabidopsis*.

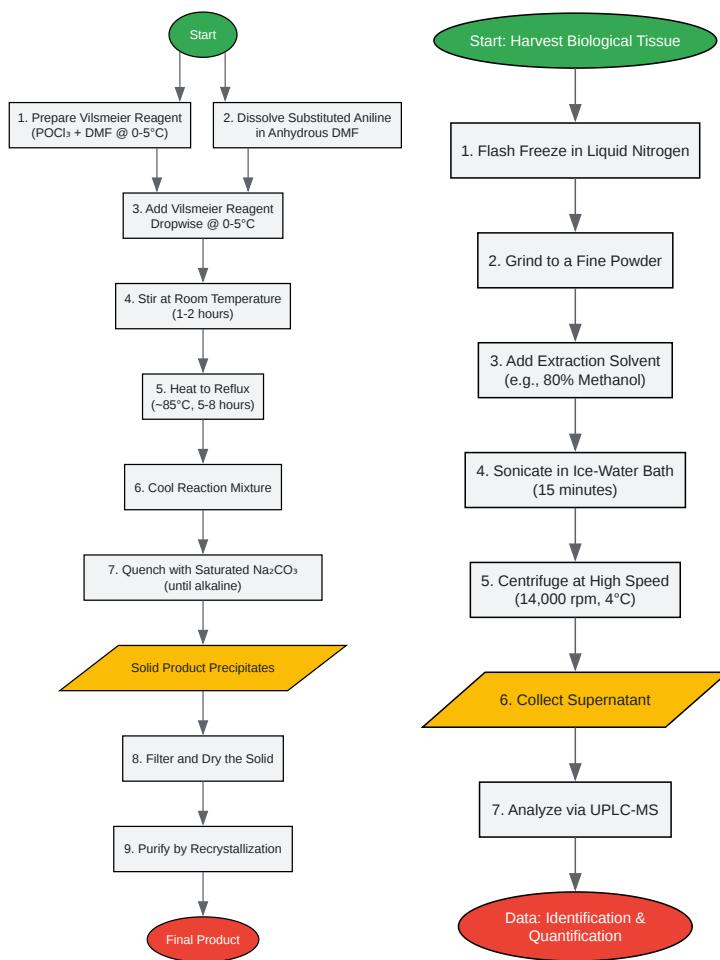
## Experimental Protocols

### Synthesis of Indole-3-carboxaldehydes via Vilsmeier-Haack Reaction

A common and effective method for synthesizing indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This procedure involves the formylation of an electron-rich aromatic ring, such as an indole derivative, using a Vilsmeier reagent prepared from phosphorus oxychloride and dimethylformamide (DMF).[8]

#### Methodology:

- **Vilsmeier Reagent Preparation:** In a flask cooled to 0-5 °C, slowly add phosphorus oxychloride to anhydrous DMF (used as both solvent and reactant). Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.[8]
- **Reaction Mixture:** In a separate flask, dissolve the substituted 2-methylaniline precursor (e.g., 2-methyl-5-chloroaniline to target the 4-chloroindole product) in anhydrous DMF.[8]
- **Formylation:** Slowly add the prepared Vilsmeier reagent dropwise to the aniline solution at 0-5 °C.[8]
- **Reaction Progression:** After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Then, heat the mixture to reflux (approx. 85 °C) and maintain for 5-8 hours.[8]
- **Work-up and Isolation:** Cool the reaction mixture. Quench the reaction by adding a saturated sodium carbonate solution until the mixture is alkaline. A solid precipitate will form.[8]
- **Purification:** Filter the precipitated solid, wash with water, and dry thoroughly. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate to yield the final indole-3-carboxaldehyde compound.[8]

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